1-(Thiophene-2-sulfonyl)-pyrrolidine-2-carboxylic acid
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Overview
Description
1-(Thiophene-2-sulfonyl)-pyrrolidine-2-carboxylic acid is a heterocyclic compound that contains both a thiophene ring and a pyrrolidine ring The thiophene ring is a five-membered aromatic ring containing a sulfur atom, while the pyrrolidine ring is a five-membered ring containing a nitrogen atom
Mechanism of Action
Target of Action
Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene, a key structural component of the compound, is known to easily react with electrophiles due to the presence of a sulfur atom that contributes two π electrons to the aromatic sextet . This makes thiophene a part of the group of π-excessive heteroaromatics .
Biochemical Pathways
The therapeutic properties of thiophene derivatives suggest that they may interact with a variety of biochemical pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .
Result of Action
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Preparation Methods
Chemical Reactions Analysis
1-(Thiophene-2-sulfonyl)-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, such as halogenation, nitration, and sulfonation.
Scientific Research Applications
1-(Thiophene-2-sulfonyl)-pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
1-(Thiophene-2-sulfonyl)-pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
Thiophene-2-sulfonamide: Lacks the pyrrolidine ring but has similar sulfonyl group reactivity.
Pyrrolidine-2-carboxylic acid: Lacks the thiophene ring but has similar carboxylic acid functionality.
Thiophene-2-carboxylic acid: Contains the thiophene ring and carboxylic acid group but lacks the sulfonyl group and pyrrolidine ring.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-thiophen-2-ylsulfonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S2/c11-9(12)7-3-1-5-10(7)16(13,14)8-4-2-6-15-8/h2,4,6-7H,1,3,5H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTQCMVKWAKECO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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